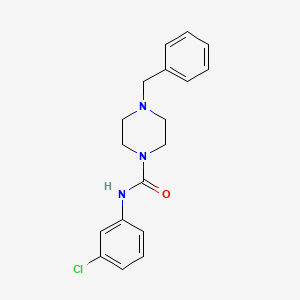
3-(3-chlorophenyl)-N-(2,4-difluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-N-(2,4-difluorophenyl)acrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as CPAA and belongs to the class of acrylamide derivatives. CPAA has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. In
作用机制
The mechanism of action of CPAA is not fully understood. However, it has been proposed that CPAA exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. CPAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. CPAA has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and physiological effects:
CPAA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). CPAA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. Additionally, CPAA has been found to exhibit anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
CPAA has several advantages for use in lab experiments. It is relatively easy to synthesize and has excellent purity. CPAA has also been found to be stable under various experimental conditions. However, there are some limitations to the use of CPAA in lab experiments. CPAA has low solubility in water, which can limit its use in certain experiments. Additionally, CPAA has not been extensively studied in vivo, which limits its potential use in animal studies.
未来方向
There are several future directions for the study of CPAA. One potential direction is to further explore the mechanism of action of CPAA. This could involve identifying the specific enzymes and signaling pathways targeted by CPAA. Another potential direction is to study the effects of CPAA in vivo. This could involve testing the efficacy of CPAA in animal models of cancer and inflammation. Additionally, there is potential for the development of CPAA derivatives with improved solubility and bioavailability. Overall, CPAA has shown great potential for use in scientific research and further studies are needed to fully understand its biological effects.
合成方法
The synthesis of CPAA involves the reaction of 3-chloroaniline with 2,4-difluorobenzaldehyde in the presence of acetic acid and zinc chloride. The resulting product is then treated with acryloyl chloride to obtain CPAA. This method has been optimized to produce high yields of CPAA with excellent purity.
科学研究应用
CPAA has been extensively studied for its potential use in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant effects. CPAA has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. CPAA has been used in various in vitro and in vivo experiments to study its effects on different biological processes.
属性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO/c16-11-3-1-2-10(8-11)4-7-15(20)19-14-6-5-12(17)9-13(14)18/h1-9H,(H,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFSZKNYOFCILO-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-oxo-3-(2-oxo-2-phenylethyl)-3,4,6,7,8,9-hexahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B5830453.png)

![2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B5830485.png)
![N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5830486.png)
![N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5830493.png)

![N-[4-(2-acetyl-3-oxo-1-buten-1-yl)phenyl]butanamide](/img/structure/B5830515.png)
![2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5830528.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)

![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)
![[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5830552.png)
![N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5830553.png)